Mass Spectrometry: The +4 Dalton Shift Eliminates Signal Interference
In LC-MS/MS applications, the primary advantage of 3-Bromopyridine-D4 is its +4 Dalton mass shift compared to unlabeled 3-bromopyridine (MW 157.996 g/mol) [1]. This mass difference is sufficient to ensure no overlap of the isotopic clusters, a critical requirement for an internal standard [2]. A +4 shift is preferable to a +1 or +2 shift, as it provides a wider margin of safety against potential M+1 or M+2 isotope contributions from the analyte itself.
| Evidence Dimension | Molecular Ion Mass Shift vs. Unlabeled Compound |
|---|---|
| Target Compound Data | +4.024 Da (for the molecular ion cluster containing four deuterium atoms) |
| Comparator Or Baseline | 0 Da (3-Bromopyridine, CAS 626-55-1) |
| Quantified Difference | +4.024 Da |
| Conditions | Theoretical calculation based on atomic masses of Hydrogen (1.008) and Deuterium (2.014). |
Why This Matters
A +4 Da shift ensures distinct mass spectrometric resolution from the analyte's natural isotopic envelope, a requirement for accurate and precise quantification in complex biological matrices.
- [1] National Institute of Standards and Technology. (n.d.). Pyridine, 3-bromo-. NIST Chemistry WebBook, SRD 69. View Source
- [2] Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. View Source
